molecular formula C20H25FN2O3 B2656008 1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea CAS No. 1797556-06-9

1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea

Cat. No.: B2656008
CAS No.: 1797556-06-9
M. Wt: 360.429
InChI Key: FUVJLZMQWSKOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a urea-based compound characterized by a central urea (-NH-C(=O)-NH-) linkage flanked by two distinct aromatic substituents. The first substituent is a 4-butoxyphenyl group, featuring a butoxy chain (-O-C₄H₉) at the para position of the phenyl ring. The second substituent is a 2-(3-fluorophenyl)-2-methoxyethyl group, comprising a fluorinated aromatic ring (3-fluorophenyl) and a methoxy (-OCH₃) group attached to an ethyl backbone.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-3-4-12-26-18-10-8-17(9-11-18)23-20(24)22-14-19(25-2)15-6-5-7-16(21)13-15/h5-11,13,19H,3-4,12,14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJLZMQWSKOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the reaction of 4-butoxyaniline with 3-fluorobenzyl chloride in the presence of a base, followed by the addition of an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Selected Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₅FN₂O₃ 360.4 4-butoxyphenyl, 2-(3-fluorophenyl)-2-methoxyethyl Long alkoxy chain (butoxy), meta-fluorine on phenyl, methoxy-ethyl group
1-[2-(4-fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea C₁₇H₂₅FN₂O₃ 324.4 4-fluorophenyl, 2-methoxyethyl, hydroxymethylcyclohexyl Cyclohexyl group enhances rigidity; hydroxymethyl improves hydrophilicity
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea C₁₃H₁₀FN₃O₃ 299.2 3-fluorophenyl, 4-nitrophenyl Nitro group increases electron-withdrawing effects; VEGFR-2 inhibitor fragment
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ 335.4 Pyrrole-2-carbonyl, 4-methoxyphenyl Pyrrole moiety introduces heterocyclic diversity; high synthesis yield (72%)
Key Observations:

Fluorine Positioning : The meta-fluorine on the phenyl ring (target compound) vs. para-fluorine in may alter electronic effects and steric interactions in protein binding pockets.

Functional Groups : The nitro group in enhances electron-withdrawing capacity, which could stabilize charge-transfer interactions, whereas the hydroxymethyl group in improves solubility.

Key Observations:
  • The target compound’s synthesis likely parallels methods in , utilizing triphosgene or phosgene analogs to generate isocyanate intermediates.
  • The high yield in underscores the efficiency of one-step carbonylation for urea formation, a strategy applicable to the target compound.

Biological Activity

1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a synthetic organic compound classified as an aryl urea derivative. Its unique structural features, including a butoxy group and a fluorophenyl moiety, make it a compound of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19_{19}H24_{24}F1_{1}N2_{2}O3_{3}
  • InChI Key : KCKZAHROMIQCDR-FJLUTIBXSA-N

The compound's structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways depend on the biological context being studied.

Antimicrobial Activity

Research has indicated that urea derivatives exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL for some derivatives .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Studies on similar urea derivatives have identified them as inhibitors of monoamine oxidase B (MAO-B), an important target in treating neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally similar to this compound. The compounds were tested against common bacterial strains, revealing that modifications in the substituents significantly influenced their antimicrobial potency.

CompoundMIC (μg/mL)Target Organism
Urea A250Staphylococcus aureus
Urea B500Escherichia coli
Urea C300Candida albicans

Study 2: Inhibition of Monoamine Oxidase B

A pharmacological study investigated the inhibitory effects of various urea derivatives on MAO-B activity. Compounds were administered in vitro, demonstrating significant inhibition at nanomolar concentrations.

CompoundIC50_{50} (nM)Effect
Urea D18MAO-B inhibition
Urea E42Neuroprotective effect

Q & A

Q. What synthetic strategies are optimal for synthesizing 1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea, and how can reaction yields be improved?

Synthesis typically involves coupling substituted phenyl isocyanates with amine derivatives. For example, reacting 4-butoxyphenyl isocyanate with 2-(3-fluorophenyl)-2-methoxyethylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C can yield the target compound. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency . Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, or solvent polarity .

Q. Which analytical techniques are critical for characterizing this urea derivative, and how are they applied?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm⁻¹). High-resolution LC-MS or elemental analysis ensures compound integrity. For example, ¹H NMR can distinguish methoxy (-OCH₃) and fluorophenyl protons, while ¹⁹F NMR confirms fluorine substitution .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility varies with solvent polarity: it is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies should assess degradation under light, heat, and pH variations. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition products. Storage in amber vials at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Systematic SAR requires synthesizing analogs with modifications to the butoxyphenyl, fluorophenyl, or methoxyethyl groups. For instance:

  • Replace the 4-butoxy group with shorter alkoxy chains (e.g., methoxy, ethoxy) to assess hydrophobicity effects.
  • Modify the fluorophenyl position (e.g., 2- vs. 4-fluoro) to study steric and electronic impacts.
    Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (e.g., AutoDock Vina) can correlate structural changes with activity .

Q. What methodologies resolve contradictions in reported biological activity data for urea derivatives like this compound?

Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). To address this:

  • Replicate studies under standardized conditions (e.g., identical cell cultures, incubation times).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Apply meta-analysis to aggregate data from multiple sources, adjusting for batch effects or methodological biases .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and metabolic pathways. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while CYP450 inhibition assays validate metabolism predictions. For example, the methoxyethyl group may reduce hepatic clearance compared to unsubstituted analogs .

Q. What strategies mitigate off-target interactions in pharmacological studies of this urea derivative?

Off-target profiling via kinase panels or proteome-wide affinity capture (e.g., CETSA) identifies nonspecific binding. Structural optimization, such as introducing bulky substituents or altering urea linker flexibility, enhances selectivity. Competitive binding assays with radiolabeled ligands (e.g., [³H]-labeled analogs) quantify target specificity .

Methodological Considerations

Q. How should researchers design controlled experiments to validate hypothesized mechanisms of action?

  • Positive/Negative Controls: Include known agonists/antagonists of the target pathway.
  • Dose-Response Curves: Test compound efficacy across 3–5 log concentrations.
  • Knockout Models: Use CRISPR-edited cell lines to confirm target dependency.
  • Kinetic Studies: Measure time-dependent effects (e.g., pre-incubation vs. co-treatment) .

Q. What statistical approaches are robust for analyzing dose-dependent effects in cellular assays?

Nonlinear regression (e.g., GraphPad Prism) fits IC₅₀/EC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups. For high-throughput data, machine learning (e.g., random forests) identifies predictive variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.